molecular formula C8H17NO B13204952 1-Amino-5-cyclopropylpentan-3-ol

1-Amino-5-cyclopropylpentan-3-ol

Cat. No.: B13204952
M. Wt: 143.23 g/mol
InChI Key: BPKKTCHQFHMPDJ-UHFFFAOYSA-N
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Description

1-Amino-5-cyclopropylpentan-3-ol is an organic compound with the molecular formula C₈H₁₇NO It is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) attached to a cyclopropyl-substituted pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-5-cyclopropylpentan-3-ol can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5-cyclopropylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclopropyl ketones, while substitution reactions can introduce various functional groups onto the pentane chain.

Scientific Research Applications

1-Amino-5-cyclopropylpentan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-5-cyclopropylpentan-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play crucial roles in binding to these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

  • 1-Aminocyclopropanecarboxylic acid
  • 1-Amino-3-cyclopropylpropane
  • 1-Amino-4-cyclopropylbutane

Comparison: 1-Amino-5-cyclopropylpentan-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-amino-5-cyclopropylpentan-3-ol

InChI

InChI=1S/C8H17NO/c9-6-5-8(10)4-3-7-1-2-7/h7-8,10H,1-6,9H2

InChI Key

BPKKTCHQFHMPDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC(CCN)O

Origin of Product

United States

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